molecular formula C9H14O B047020 (4-Ethynylcyclohexyl)methanol CAS No. 120077-79-4

(4-Ethynylcyclohexyl)methanol

Cat. No.: B047020
CAS No.: 120077-79-4
M. Wt: 138.21 g/mol
InChI Key: LHNVWCNLKADYSZ-UHFFFAOYSA-N
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Description

(4-Ethynylcyclohexyl)methanol is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol It is characterized by the presence of an ethynyl group attached to a cyclohexyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylcyclohexyl)methanol typically involves the following steps:

    Starting Material: The process begins with cyclohexanone, which undergoes a Grignard reaction with ethynylmagnesium bromide to form (4-ethynylcyclohexyl)magnesium bromide.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Ethynylcyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (4-Ethynylcyclohexyl)aldehyde or (4-Ethynylcyclohexyl)carboxylic acid.

    Reduction: The ethynyl group can be reduced to form (4-Ethylcyclohexyl)methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.

Major Products:

    Oxidation: (4-Ethynylcyclohexyl)aldehyde, (4-Ethynylcyclohexyl)carboxylic acid.

    Reduction: (4-Ethylcyclohexyl)methanol.

    Substitution: (4-Halocyclohexyl)methanol derivatives.

Scientific Research Applications

(4-Ethynylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethynylcyclohexyl)methanol involves its interaction with various molecular targets:

    Enzymes: It can act as a substrate or inhibitor for enzymes involved in alcohol metabolism.

    Pathways: It may influence metabolic pathways related to alcohol and alkyne metabolism.

Comparison with Similar Compounds

  • (4-Ethylcyclohexyl)methanol
  • (4-Propynylcyclohexyl)methanol
  • (4-Butynylcyclohexyl)methanol

Comparison:

    Structural Differences: The primary difference lies in the substituent attached to the cyclohexyl ring (ethynyl, propynyl, butynyl).

    Reactivity: The presence of different substituents affects the reactivity and types of reactions the compound can undergo.

    Applications: Each compound may have unique applications based on its structural and chemical properties.

Biological Activity

(4-Ethynylcyclohexyl)methanol is a compound that has gained attention in recent years due to its potential biological activities, particularly in the context of antiviral treatments. This article reviews the current understanding of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexyl ring. This configuration may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Antiviral Properties

Recent studies have indicated that this compound exhibits significant antiviral activity, particularly against the hepatitis B virus (HBV). The compound has been shown to modulate HBV capsid assembly, which is crucial for viral replication and infectivity. Specifically, it may disrupt the formation of stable viral particles, leading to reduced viral load in infected cells .

Mechanism of Action:

  • Capsid Assembly Modulation: The compound interferes with the assembly and disassembly of HBV capsids, potentially leading to the generation of non-infectious particles.
  • Inhibition of Viral Replication: By disrupting the normal lifecycle of HBV, this compound may help in achieving sustained suppression of HBV DNA levels, which is critical for managing chronic hepatitis B infections .

Case Studies

  • In Vitro Studies:
    • In laboratory settings, this compound demonstrated a dose-dependent inhibition of HBV replication. The effective concentration was found to be lower than that required for traditional antiviral agents, suggesting a favorable safety profile .
  • Animal Studies:
    • Animal models have shown that administration of this compound leads to significant reductions in serum HBV DNA levels and liver inflammation markers. These findings support its potential as a therapeutic option for chronic HBV infection .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antiviral ActivityModulates HBV capsid assembly
Inhibition of ReplicationDose-dependent effects observed
Safety ProfileLower effective concentration than traditional agents

Properties

IUPAC Name

(4-ethynylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNVWCNLKADYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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